molecular formula C12H16O2 B13530648 2-Methoxy-5-methylbenzenebutanal CAS No. 1082435-14-0

2-Methoxy-5-methylbenzenebutanal

Katalognummer: B13530648
CAS-Nummer: 1082435-14-0
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: YAUBPMLLDMFGNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-methylbenzenebutanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by a benzene ring substituted with a methoxy group at the second position, a methyl group at the fifth position, and a butanal group at the first position

Vorbereitungsmethoden

The synthesis of 2-Methoxy-5-methylbenzenebutanal can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with butanal in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as methanol and a catalyst like sodium methoxide. The mixture is refluxed for a specific period, followed by neutralization and purification steps to obtain the desired product .

For industrial production, the process may involve more efficient and scalable methods. For example, the use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

2-Methoxy-5-methylbenzenebutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-methoxy-5-methylbenzoic acid, while reduction produces 2-methoxy-5-methylbenzyl alcohol .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-5-methylbenzenebutanal has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-methylbenzenebutanal involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This can lead to alterations in metabolic pathways and physiological processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

1082435-14-0

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

4-(2-methoxy-5-methylphenyl)butanal

InChI

InChI=1S/C12H16O2/c1-10-6-7-12(14-2)11(9-10)5-3-4-8-13/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

YAUBPMLLDMFGNQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)CCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.